Cas no 30843-98-2 (9-Anthracenecarboxaldehyde,2-phenylhydrazone)
30843-98-2 structure
Product Name:9-Anthracenecarboxaldehyde,2-phenylhydrazone
CAS No:30843-98-2
MF:C21H16N2
MW:296.365144729614
CID:312101
PubChem ID:350375
Update Time:2025-04-19
9-Anthracenecarboxaldehyde,2-phenylhydrazone Chemical and Physical Properties
Names and Identifiers
-
- 9-Anthracenecarboxaldehyde,2-phenylhydrazone
- N-(anthracen-9-ylmethylideneamino)aniline
- 9-anthracenecarboxaldehyde phenylhydrazone
- 9-Anthracenecarboxaldehyde,phenylhydrazone (9CI)
- 9-Anthraldehyde, phenylhydrazone (6CI)
- AC1L6W52
- AG-F-02322
- Anthracen-9-carbaldehyd-phenylhydrazon
- anthracene-9-carbaldehyde phenylhydrazone
- Anthralaldehyd-(9)-phenylhydrazon
- CTK4G6026
- DTXSID00325528
- 30843-98-2
-
- Inchi: 1S/C21H16N2/c1-2-10-18(11-3-1)23-22-15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h1-15,23H
- InChI Key: SBVPDJUXXXXMPQ-UHFFFAOYSA-N
- SMILES: N(=CC1C2C=CC=CC=2C=C2C=CC=CC=12)NC1C=CC=CC=1
Computed Properties
- Exact Mass: 296.13148
- Monoisotopic Mass: 296.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 6
- Topological Polar Surface Area: 24.4Ų
Experimental Properties
- Density: 1.11
- Boiling Point: 511.2°Cat760mmHg
- Flash Point: 263°C
- Refractive Index: 1.635
- PSA: 24.39
9-Anthracenecarboxaldehyde,2-phenylhydrazone Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
30843-98-2 (9-Anthracenecarboxaldehyde,2-phenylhydrazone) Related Products
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- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
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